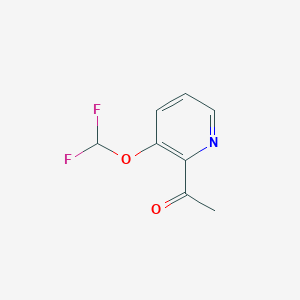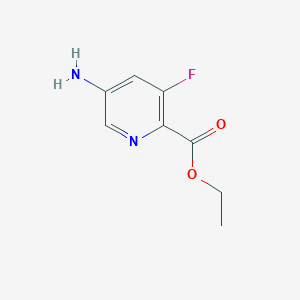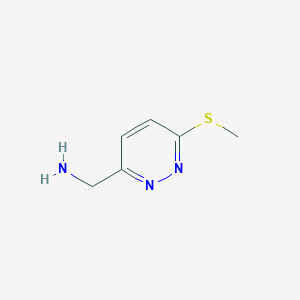
(6-(Methylthio)pyridazin-3-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-(Methylthio)pyridazin-3-yl)methanamine: is an organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a methylthio group at position 6 and a methanamine group at position 3 makes this compound unique and potentially useful in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Methylthio)pyridazin-3-yl)methanamine typically involves the following steps:
Formation of the Pyridazine Ring: The initial step involves the formation of the pyridazine ring through the reaction of appropriate precursors such as hydrazine and diketones.
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents.
Attachment of the Methanamine Group: The methanamine group is introduced through reductive amination reactions, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
Oxidation: (6-(Methylthio)pyridazin-3-yl)methanamine can undergo oxidation reactions, where the methylthio group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridazine ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with varying degrees of hydrogenation.
Substitution: Substituted pyridazine derivatives with different functional groups.
科学研究应用
(6-(Methylthio)pyridazin-3-yl)methanamine: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.
作用机制
The mechanism of action of (6-(Methylthio)pyridazin-3-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the methylthio and methanamine groups allows for specific binding interactions, which can modulate the activity of the target molecules. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or interference with nucleic acid functions.
相似化合物的比较
Similar Compounds
(6-Methylpyridazin-3-yl)methanamine: Lacks the methylthio group, which may result in different chemical and biological properties.
(6-(Ethylthio)pyridazin-3-yl)methanamine: Contains an ethylthio group instead of a methylthio group, which may affect its reactivity and interactions.
(6-(Methylthio)pyridazin-3-yl)ethanamine: Has an ethanamine group instead of a methanamine group, potentially altering its biological activity.
Uniqueness: : The presence of both the methylthio and methanamine groups in (6-(Methylthio)pyridazin-3-yl)methanamine provides a unique combination of properties that can be exploited for specific applications. The methylthio group can enhance lipophilicity and membrane permeability, while the methanamine group can facilitate interactions with biological targets.
属性
分子式 |
C6H9N3S |
|---|---|
分子量 |
155.22 g/mol |
IUPAC 名称 |
(6-methylsulfanylpyridazin-3-yl)methanamine |
InChI |
InChI=1S/C6H9N3S/c1-10-6-3-2-5(4-7)8-9-6/h2-3H,4,7H2,1H3 |
InChI 键 |
SXCPUSNDMPZEAG-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NN=C(C=C1)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


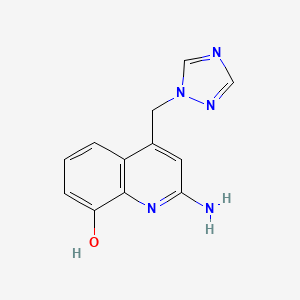
![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime](/img/structure/B12971017.png)
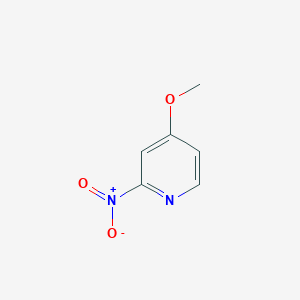
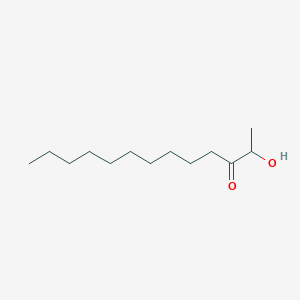
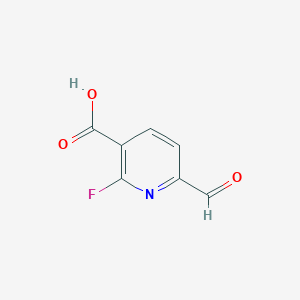
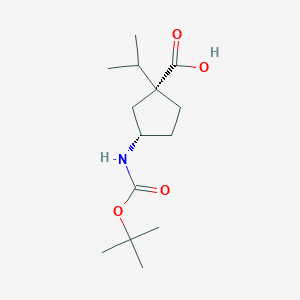


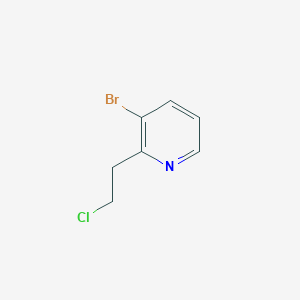
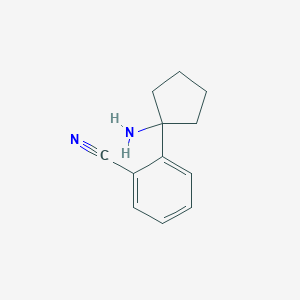

![4-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazole-5-carboxylic acid](/img/structure/B12971076.png)
